Bis(2,4,6-trimethylphenyl) phenyl phosphate
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Overview
Description
Bis(2,4,6-trimethylphenyl) phenyl phosphate is an organophosphorus compound known for its unique chemical properties and applications. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylphenyl) phenyl phosphate typically involves the reaction of phenyl phosphine with 2,4,6-trimethyl benzoyl chloride under alkaline conditions to form an intermediate. This intermediate is then subjected to an oxidation reaction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective, environmentally friendly, and suitable for large-scale operations. The process involves the use of phenyl phosphine and 2,4,6-trimethyl benzoyl chloride as starting materials, with the reaction carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trimethylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound .
Scientific Research Applications
Bis(2,4,6-trimethylphenyl) phenyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a photoinitiator in radical polymerization processes, enhancing the polymerization rate and conversion
Biology: The compound is studied for its potential use in biological systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the preparation of high-temperature sensor materials and UV-curable coatings
Mechanism of Action
The mechanism of action of Bis(2,4,6-trimethylphenyl) phenyl phosphate involves its ability to act as a photoinitiator. Upon exposure to light, it generates free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of unsaturated resins and the formation of cross-linked polymer networks .
Comparison with Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Bis(2,4,6-trimethylphenyl)phosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
Uniqueness: Bis(2,4,6-trimethylphenyl) phenyl phosphate is unique due to its specific combination of phenyl and trimethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly effective as a photoinitiator and in other specialized applications .
Properties
CAS No. |
73179-44-9 |
---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
phenyl bis(2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-12-18(3)23(19(4)13-16)27-29(25,26-22-10-8-7-9-11-22)28-24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
InChI Key |
VXHNKGRQNWABMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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